1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 937597-74-5
Cat. No.: VC6947635
Molecular Formula: C16H14ClN3O2
Molecular Weight: 315.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937597-74-5 |
|---|---|
| Molecular Formula | C16H14ClN3O2 |
| Molecular Weight | 315.76 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H14ClN3O2/c1-9-7-13(16(21)22)14-10(2)19-20(15(14)18-9)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,21,22) |
| Standard InChI Key | LIWUKOYOBBJUTC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)O |
Introduction
1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It features a pyrazole ring fused with a pyridine ring, characterized by the presence of a 4-chlorobenzyl group and two methyl groups at positions 3 and 6 of the pyrazole moiety. The carboxylic acid functional group at position 4 enhances its chemical reactivity and potential biological activity.
Synthesis
The synthesis of 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several steps, which may vary based on specific experimental conditions and desired yields. The process often includes reactions that form the pyrazolo[3,4-b]pyridine core and subsequent modifications to introduce the chlorobenzyl and carboxylic acid groups.
Applications
This compound is of interest for its potential biological activities, which are typical of compounds within the pyrazolo[3,4-b]pyridine class. Interaction studies involving this compound focus on its binding affinities with various biological targets, crucial for determining its therapeutic potential and mechanisms of action.
Related Compounds
Several compounds share structural similarities with 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Notable examples include:
-
1-(2-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937597-77-8) .
-
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011370-91-4) .
These compounds differ primarily in the position of the chlorine atom on the benzyl group or the nature of the esterification at the carboxylic acid position.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume